THR-|A modulator-2

Description

Thyroid hormone receptor-beta (THR-β) modulators are therapeutic agents targeting metabolic liver diseases, including non-alcoholic steatohepatitis (NASH) and dyslipidemia. THR-β is predominantly expressed in the liver and regulates lipid metabolism, cholesterol homeostasis, and mitochondrial function . "THR-β Modulator-2" (assumed to be a hypothetical or proprietary compound analogous to CS271011 or TERN-501) is a liver-targeted agonist designed to minimize off-target effects on THR-α, which is linked to cardiotoxicity and bone loss. Preclinical studies highlight its high selectivity for THR-β, robust liver distribution, and efficacy in reducing hepatic steatosis and fibrosis .

Properties

Molecular Formula |

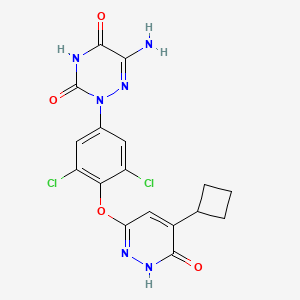

C17H14Cl2N6O4 |

|---|---|

Molecular Weight |

437.2 g/mol |

IUPAC Name |

6-amino-2-[3,5-dichloro-4-[(5-cyclobutyl-6-oxo-1H-pyridazin-3-yl)oxy]phenyl]-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C17H14Cl2N6O4/c18-10-4-8(25-17(28)21-16(27)14(20)24-25)5-11(19)13(10)29-12-6-9(7-2-1-3-7)15(26)23-22-12/h4-7H,1-3H2,(H2,20,24)(H,23,26)(H,21,27,28) |

InChI Key |

KVRZPDIDTYFKQX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=CC(=NNC2=O)OC3=C(C=C(C=C3Cl)N4C(=O)NC(=O)C(=N4)N)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of THR-|A modulator-2 involves several steps, including the preparation of aryltriazinones. The synthetic route typically involves the reaction of specific starting materials under controlled conditions to yield the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

THR-|A modulator-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .

Scientific Research Applications

THR-|A modulator-2 has a wide range of scientific research applications:

Chemistry: It is used in the study of thyroid hormone receptor modulation and the development of new synthetic methodologies.

Biology: The compound is utilized in research on thyroid hormone signaling pathways and their role in various physiological processes.

Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

THR-|A modulator-2 exerts its effects by binding to the thyroid hormone receptor beta isoform (THR-β). This binding activates the receptor, leading to the modulation of gene transcription and subsequent physiological effects. The molecular targets and pathways involved include the regulation of genes related to cholesterol and fatty acid metabolism, as well as pathways involved in neuronal development and remyelination .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Compounds Analyzed

CS271011 : A liver-targeted THR-β agonist with 54.12-fold selectivity for THR-β over THR-α.

MGL-3196 (Resmetirom) : A first-generation THR-β agonist with 47.93-fold selectivity.

TERN-501 : A next-generation THR-β agonist with 23-fold selectivity and high liver distribution.

Pharmacodynamic and Pharmacokinetic Profiles

Critical Findings

- Potency and Selectivity : CS271011 demonstrates superior THR-β potency (AC50 = 0.65 µM) compared to MGL-3196 (AC50 = 3.11 µM), with a higher selectivity ratio (54.12 vs. 47.93) . TERN-501, while less selective (23-fold), achieves complete steatosis resolution in rodent models at low doses .

- Liver Targeting : Both CS271011 and MGL-3196 show liver/serum ratios of ~4:1, ensuring minimal systemic exposure. CS271011’s liver accumulation is 26.2-fold higher than in the heart, reducing cardiac risks .

- Safety : TERN-501’s design minimizes off-target effects, avoiding THR-α-mediated cardiotoxicity . CS271011’s higher THR-α activity (AC50 = 35.17 µM) necessitates careful safety monitoring despite its liver specificity .

Clinical Implications

- CS271011 : Ideal for patients requiring rapid lipid reduction with robust liver targeting.

- TERN-501 : Suited for advanced NASH with fibrosis due to its anti-inflammatory and anti-fibrotic effects.

- MGL-3196 : A well-established option for dyslipidemia but less potent in severe hepatic disease.

Q & A

Q. What bioinformatics tools are recommended for analyzing this compound's epigenetic effects?

- Methodology :

ChIP-seq Analysis : Use MACS2 for peak calling and HOMER for motif enrichment.

DNA Methylation : Process bisulfite sequencing data with Bismark or MethylKit.

Pathway Enrichment : Apply GSEA or DAVID to link epigenetic changes to functional pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.